(R)-3-(Morpholin-2-yl)propanoic acid

Drug Metabolism CYP3A4 Induction HBV Capsid Inhibitor

(R)-3-(Morpholin-2-yl)propanoic acid is a chiral heterocyclic building block featuring a morpholine ring at the 2-position of a propanoic acid chain. It serves as a critical intermediate in medicinal chemistry, most notably as the core structural motif in the clinical hepatitis B virus (HBV) capsid inhibitor HEC72702.

Molecular Formula C7H13NO3
Molecular Weight 159.185
CAS No. 1793128-24-1
Cat. No. B2505083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Morpholin-2-yl)propanoic acid
CAS1793128-24-1
Molecular FormulaC7H13NO3
Molecular Weight159.185
Structural Identifiers
SMILESC1COC(CN1)CCC(=O)O
InChIInChI=1S/C7H13NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1
InChIKeyUMYVUUWWXGDGCP-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-3-(Morpholin-2-yl)propanoic acid (CAS 1793128-24-1) as a Chiral Building Block


(R)-3-(Morpholin-2-yl)propanoic acid is a chiral heterocyclic building block featuring a morpholine ring at the 2-position of a propanoic acid chain . It serves as a critical intermediate in medicinal chemistry, most notably as the core structural motif in the clinical hepatitis B virus (HBV) capsid inhibitor HEC72702 [1]. Its primary utility lies in introducing a morpholine-containing side chain with defined (R)-stereochemistry into larger pharmacophores, where the spatial orientation of the morpholine ring has been shown to drastically alter the drug metabolism and safety profile of the resulting drug candidates [1].

Why (S)-Enantiomer or Racemic 3-(Morpholin-2-yl)propanoic acid Cannot Substitute (R)-3-(Morpholin-2-yl)propanoic acid


Simple substitution of (R)-3-(Morpholin-2-yl)propanoic acid with its (S)-enantiomer (CAS 1787297-24-8) or the racemic mixture can lead to a complete loss of desired pharmacological properties or the introduction of severe metabolic liabilities in downstream compounds. In the development of the clinical candidate HEC72702, the specific (R)-configuration at the morpholine-2-propionic acid moiety was essential. Analogs using alternative carboxyl linkers displayed strong, concentration-dependent induction of Cytochrome P450 enzymes, a liability specifically avoided by the (R)-morpholine propionic acid series [1]. This confirms that the chiral center's absolute configuration is not merely a structural feature but a critical determinant of the final drug candidate's safety and efficacy profile, directly impacting project timelines and resource allocation.

Quantitative Differentiation Evidence for (R)-3-(Morpholin-2-yl)propanoic acid Against Analogs


Critical Impact on Cytochrome P450 Induction Profile vs. Carboxyl Analogs

When integrated into a heteroaryldihydropyrimidine (HAP) scaffold, the (R)-morpholine propionic acid motif demonstrated a decisive advantage over structurally related morpholine carboxyl analogs. The morpholine carboxyl series retained anti-HBV potency but displayed strong CYP3A4 induction, a significant drug-drug interaction risk. In contrast, the optimized candidate HEC72702, bearing the target (R)-morpholine-2-propionic acid, showed no induction of CYP1A2, CYP3A4, or CYP2B6 enzymes even at a high concentration of 10 μM [1]. This directly links the specific chemical structure of the procureable building block to a critical safety advantage in a clinical-stage compound.

Drug Metabolism CYP3A4 Induction HBV Capsid Inhibitor Lead Optimization

Improved Cardiosafety Profile Associated with Target Moiety vs. Clinical Candidate GLS4

The development program that produced HEC72702 explicitly aimed to improve upon the cardiosafety of the first-generation clinical candidate GLS4. GLS4 exhibits strong hERG channel inhibition (92.58% at 10 µM) [1]. By incorporating the (R)-morpholine-2-propionic acid moiety, the resulting compound HEC72702 demonstrated significantly reduced hERG activity [2]. This improvement is specifically attributed to the structural modifications for which this building block is essential.

Cardiotoxicity hERG Channel Safety Pharmacology HBV

Enantiomeric Purity Specification Advantage Over (S)-Isomer Supplier

A direct comparison of commercially available specifications shows a differential in the offered purity of the (R) and (S) enantiomers. The target compound, (R)-3-(Morpholin-2-yl)propanoic acid, is available from suppliers at a documented purity of 98% . In contrast, a supplier listing for the (S)-enantiomer (CAS 1787297-24-8) specifies a lower purity of 95% . This 3% absolute difference in chemical purity can represent a significant variation in the level of undesired isomers or side products, directly impacting the yield and reproducibility of sensitive asymmetric syntheses.

Chiral Purity Enantiomeric Excess Procurement Specification Chemical Synthesis

Highest-Value Application Scenarios for (R)-3-(Morpholin-2-yl)propanoic acid


Synthesis of Next-Generation HBV Capsid Assembly Modulators (CAMs) with Optimized Safety

This building block is the definitive starting material for developing backup or follow-on compounds to the clinical candidate HEC72702. It should be procured to enable an HBV capsid inhibitor program aiming to replicate the proven ADMET advantages of this moiety: demonstrated elimination of CYP1A2/3A4/2B6 induction at 10 µM and significantly reduced hERG liability compared to the GLS4 scaffold [1]. Its use is justified when the primary project goal is to solve CYP induction and hERG toxicity issues that plague earlier-generation HAP-based CAMs.

Construction of Stereochemically-Pure Peptidomimetic or Targeted Protein Degrader (PROTAC) Libraries

The (R)-configured morpholine ring offers a defined spatial orientation for hydrogen bonding and ionic interactions. This compound can be used to derivatize payloads or ligands, such as E3 ligase binders, where the chiral morpholine propionic acid acts as a rigid, solubility-enhancing linker. Its 98% purity specification ensures minimal diastereomer formation during library synthesis, which is critical for hit validation and establishing clear structure-activity relationships (SAR) in protein degradation or inhibition assays.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies for Hepatic-Targeted Therapies

Given that the derivative HEC72702 achieved a viral-load reduction of greater than 2 log in a hydrodynamic-injected (HDI) HBV mouse model with high oral bioavailability [1], this (R)-building block is ideally suited for constructing prodrugs or conjugates intended for liver-targeted delivery. Researchers should prioritize this intermediate for synthesizing in vivo probe compounds where high hepatic exposure and oral efficacy are essential program objectives.

Quote Request

Request a Quote for (R)-3-(Morpholin-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.